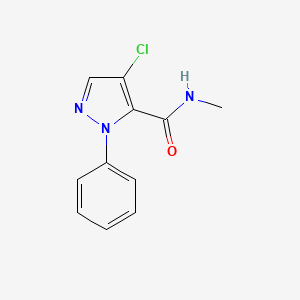

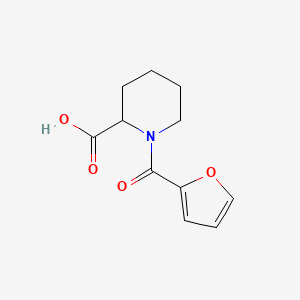

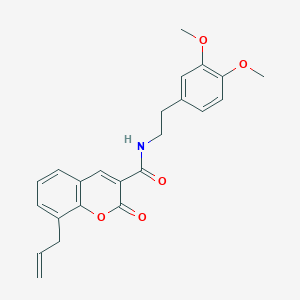

4-amino-2-chloro-N-(pyridin-3-yl)benzamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

科学的研究の応用

Photoluminescence and Multi-Stimuli Response

- Compounds similar to 4-amino-2-chloro-N-(pyridin-3-yl)benzamide demonstrate luminescence in DMF solution and solid state, forming nano-aggregates with enhanced emission in aqueous-DMF solution. These compounds show mechanochromic properties and multi-stimuli response, useful in materials science and photonics (Srivastava et al., 2017).

Capillary Electrophoresis in Pharmaceutical Analysis

- Derivatives of 4-amino-2-chloro-N-(pyridin-3-yl)benzamide have been used in nonaqueous capillary electrophoretic separation, a technique beneficial for quality control in pharmaceutical manufacturing (Ye et al., 2012).

Synthesis Methodology

- Research has explored the synthesis of related compounds from base materials like salicylic acid and 4-aminopyridine, providing insights into efficient synthesis methods for chemical manufacturing (Dian, 2010).

Preparation and Characterization of Crystalline Forms

- Studies on crystalline forms of similar benzamides reveal insights into their physical properties and stability, crucial for developing materials with specific industrial applications (Yanagi et al., 2000).

Histone Deacetylase Inhibition for Cancer Therapy

- Benzamide derivatives, including those structurally similar to 4-amino-2-chloro-N-(pyridin-3-yl)benzamide, have shown potential as histone deacetylase inhibitors, providing avenues for cancer treatment and research (Zhou et al., 2008).

Chemical Behavior in Reaction Processes

- Studies on compounds like 4-amino-2-chloro-N-(pyridin-3-yl)benzamide provide insights into their chemical behavior, aiding in the development of new synthetic pathways and chemical transformations (Kuraishi, 1960).

Development of Medicinal Compounds

- Research into benzamide derivatives has led to the discovery of compounds with potential medical applications, such as in the treatment of epilepsy and pain, demonstrating the pharmaceutical significance of this class of compounds (Amato et al., 2011).

Role in Potassium Channel Openers

- N-pyridyl benzamide derivatives, related to 4-amino-2-chloro-N-(pyridin-3-yl)benzamide, have been identified as effective KCNQ2/Q3 potassium channel openers, important for treating conditions like epilepsy (G. Amato et al., 2011).

Applications in Drug Discovery

- Derivatives of 4-amino-2-chloro-N-(pyridin-3-yl)benzamide have been pivotal in the discovery of new drugs, particularly in targeting specific receptors and pathways in neurological and psychiatric disorders (Ohmori et al., 1996).

Antibacterial Activity

- Some N-(3-hydroxy-2-pyridyl)benzamides, related to 4-amino-2-chloro-N-(pyridin-3-yl)benzamide, have shown antibacterial activity against various bacterial strains, indicating their potential in developing new antimicrobial agents (Mobinikhaledi et al., 2006).

作用機序

Target of Action

It is known that similar compounds, such as indole derivatives, bind with high affinity to multiple receptors . These receptors play a crucial role in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Mode of Action

Based on the information about similar compounds, it can be inferred that 4-amino-2-chloro-n-(pyridin-3-yl)benzamide might interact with its targets, leading to changes that result in its biological activities .

Biochemical Pathways

It is known that similar compounds, such as indole derivatives, affect various biological pathways, leading to a broad spectrum of biological activities . The downstream effects of these pathways contribute to the compound’s overall therapeutic potential.

Result of Action

It is known that similar compounds exhibit a range of biological activities, suggesting that 4-amino-2-chloro-n-(pyridin-3-yl)benzamide may have similar effects .

特性

IUPAC Name |

4-amino-2-chloro-N-pyridin-3-ylbenzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10ClN3O/c13-11-6-8(14)3-4-10(11)12(17)16-9-2-1-5-15-7-9/h1-7H,14H2,(H,16,17) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XIWNTJCEFBWVDK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)NC(=O)C2=C(C=C(C=C2)N)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10ClN3O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.68 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-amino-2-chloro-N-(pyridin-3-yl)benzamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![{1-[4-(benzyloxy)phenyl]-2,5-dimethyl-1H-pyrrol-3-yl}methanol](/img/structure/B2386081.png)

![1-(6-Bromobenzo[d]thiazol-2-yl)-3-(4-ethoxyphenyl)urea](/img/structure/B2386083.png)

![4-[(2,4-dichlorophenyl)(hydroxy)methyl]-N,N-dimethyl-1H-pyrrole-2-carboxamide](/img/structure/B2386089.png)

![N-{1-[1-(2-methoxyphenyl)cyclopropanecarbonyl]azetidin-3-yl}pyrimidin-4-amine](/img/structure/B2386093.png)

![N-[(6-chloropyridin-3-yl)sulfonyl]-3-methoxybenzamide](/img/structure/B2386094.png)